5-Fluoro-4-methoxy-2-nitroaniline

Catalog No.
S794921
CAS No.
446-20-8
M.F
C7H7FN2O3
M. Wt
186.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-4-methoxy-2-nitroaniline

CAS Number

446-20-8

Product Name

5-Fluoro-4-methoxy-2-nitroaniline

IUPAC Name

5-fluoro-4-methoxy-2-nitroaniline

Molecular Formula

C7H7FN2O3

Molecular Weight

186.14 g/mol

InChI

InChI=1S/C7H7FN2O3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,9H2,1H3

InChI Key

RVAJIOQIKOUNON-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])N)F

    Intermediate in Organic Synthesis

    Biochemical Synthesis

      Summary of Application: “5-Fluoro-4-methoxy-2-nitroaniline” can be used as an intermediate in biochemical synthesis.

      Methods of Application: This compound is used in a laboratory setting under controlled conditions to synthesize various bioactive molecules. The specific methods of application would depend on the particular synthesis pathway being used.

      Results or Outcomes: The outcome of using this compound would be the synthesis of various bioactive molecules. The specific results would depend on the particular synthesis pathway being used.

5-Fluoro-4-methoxy-2-nitroaniline is an aromatic compound characterized by its molecular formula C7H7FN2O3C_7H_7FN_2O_3 and a molecular weight of 186.14 g/mol. The structure features a benzene ring substituted with a fluorine atom at the fifth position, a methoxy group at the fourth position, and a nitro group at the second position. This compound is typically a white solid that is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity, making it valuable in various chemical applications, particularly in organic synthesis and medicinal chemistry .

, including:

  • Substitution Reactions: The nitro group can be reduced to an amino group, leading to further functionalization.
  • Nitration: The compound can participate in electrophilic aromatic substitution, allowing for the introduction of additional substituents on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine, which is crucial for synthesizing various pharmaceutical compounds .

Several methods have been developed for synthesizing 5-Fluoro-4-methoxy-2-nitroaniline:

  • Traditional Synthesis:
    • Step 1: Acetylation of 4-fluoro-2-methoxyaniline using acetic anhydride.
    • Step 2: Nitration of the acetylated product using fuming nitric acid.
    • Step 3: Hydrolysis to yield 5-Fluoro-4-methoxy-2-nitroaniline .
  • Continuous Flow Synthesis:
    • A more modern approach involves using continuous flow reactors to enhance reaction efficiency and yield. This method allows for precise control over temperature and reaction time, minimizing by-products and enhancing safety during synthesis .

5-Fluoro-4-methoxy-2-nitroaniline is primarily used as an intermediate in the pharmaceutical industry, particularly in the synthesis of anti-cancer agents like Mereletinib. Its ability to undergo various chemical transformations makes it valuable for developing new therapeutic compounds. Additionally, it may find applications in dye synthesis and other organic materials due to its unique chemical properties .

Interaction studies involving 5-Fluoro-4-methoxy-2-nitroaniline have focused on its biological activity and potential toxicological effects. Research indicates that compounds with similar structures may exhibit mutagenic properties; thus, understanding the interactions of this compound with biological systems is crucial for assessing its safety profile. Studies have shown that related nitroanilines can induce contact hypersensitivity and other toxicological effects in laboratory animals .

Several compounds share structural similarities with 5-Fluoro-4-methoxy-2-nitroaniline. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-NitroanilineC6H6N2O2C_6H_6N_2O_2Contains a nitro group on an aniline structureKnown for mutagenicity
2-Methoxy-4-nitroanilineC7H8N2O3C_7H_8N_2O_3Similar nitro and methoxy substitutionsUsed as a dye intermediate
3-Fluoro-4-methoxy-anilineC7H8FNC_7H_8FNFluorine substitution at different positionDifferent reactivity profile
5-Fluoro-6-methoxy-8-nitroquinolineC10H10FN3O3C_{10}H_{10}FN_{3}O_{3}Contains quinoline structureUsed as an antimalarial

The uniqueness of 5-Fluoro-4-methoxy-2-nitroaniline lies in its specific combination of functional groups that allow for diverse reactivity while maintaining stability compared to other similar compounds. Its role as a key intermediate in cancer treatment further distinguishes it from others listed above .

XLogP3

1.7

Other CAS

446-20-8

Wikipedia

5-fluoro-4-methoxy-2-nitroaniline

Dates

Last modified: 08-15-2023

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